Superior Cytotoxic Activity of Dillenetin Compared to Co-Isolated Flavonoids in Lung and Cervical Cancer Models
In a direct comparative study using the MTT assay on a panel of human cancer cell lines, dillenetin demonstrated the highest cytotoxic potency against A549 (lung) and HeLa (cervical) cells among the five compounds isolated from the same *Dillenia indica* fruit extract, including the closely related flavonoid rhamnazin and the positive control betulinic acid [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A549: 26.60 ± 2.5 µM; HeLa: 19.35 ± 0.9 µM |
| Comparator Or Baseline | Betulinic acid (1, positive control), Rhamnazin (2), Luteolin-7-O-β-D-glucoside (4), Hypolaetin-8-O-β-D-glucoside (5) |
| Quantified Difference | Dillenetin was the most active compound against A549 and HeLa. For A549, its IC50 was lower than that of compound 5, which showed the best activity against MDA-MB-231 (IC50 = 34.62 ± 5.2 µM). Specific IC50 values for compounds 2 and 4 against A549/HeLa were not reported, but dillenetin was identified as the superior agent for these two cell lines. |
| Conditions | MTT assay against A549 (lung adenocarcinoma), HeLa (cervical adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer) cell lines. |
Why This Matters
For researchers focused on lung or cervical cancer models, dillenetin offers a quantifiable advantage in potency over other co-occurring natural compounds, making it a more compelling lead or tool compound for these specific cancer types.
- [1] Khan MA, et al. Unmodified household coffee maker assisted extraction and purification of anticancer agents from Dillenia indica fruits. Nat Prod Res. 2021 Mar;35(6):984-987. PMID: 31134812. View Source
